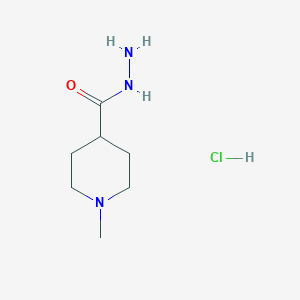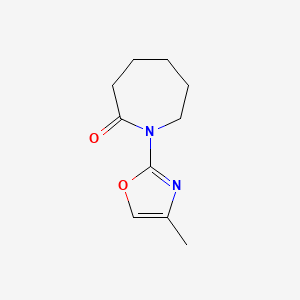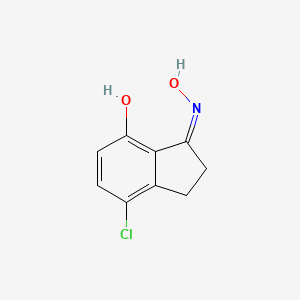
cis-3-((Benzyloxy)methyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-((Benzyloxy)methyl)cyclobutanamine: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.26948 g/mol It is a cyclobutanamine derivative, characterized by the presence of a benzyloxy group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((Benzyloxy)methyl)cyclobutanamine typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy intermediate. This intermediate is then subjected to reductive amination using an appropriate amine source to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-3-((Benzyloxy)methyl)cyclobutanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: cis-3-((Benzyloxy)methyl)cyclobutanamine is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development purposes .
Biology: In biological research, this compound can be used to study the effects of cyclobutanamine derivatives on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and other materials with unique properties .
Mecanismo De Acción
The mechanism of action of cis-3-((Benzyloxy)methyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
cis-3-((Benzyloxy)cyclobutanamine): A closely related compound with a similar structure but lacking the methyl group.
trans-3-((Benzyloxy)methyl)cyclobutanamine: The trans isomer of the compound, differing in the spatial arrangement of the benzyloxy and methyl groups.
Uniqueness: cis-3-((Benzyloxy)methyl)cyclobutanamine is unique due to its specific cis configuration, which can influence its chemical reactivity and interactions with biological targets. This configuration can result in different pharmacological and chemical properties compared to its trans isomer and other related compounds .
Propiedades
Número CAS |
847416-94-8 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(phenylmethoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
Clave InChI |
RQAVITWHCIZOQW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


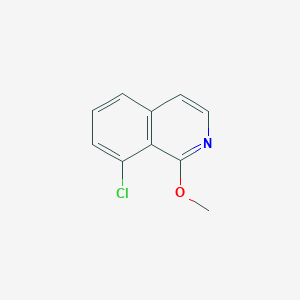

![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
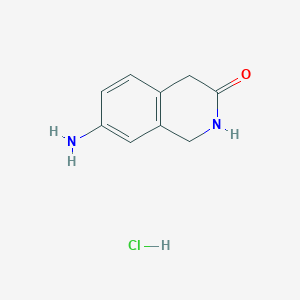
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)



